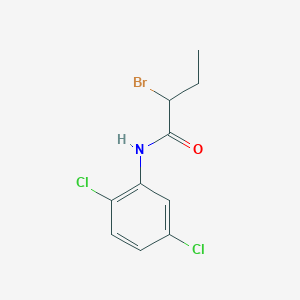

2-Bromo-N-(2,5-dichlorophenyl)butanamide

描述

Historical Context and Discovery

The compound 2-bromo-N-(2,5-dichlorophenyl)butanamide (CAS: 1339713-16-4) emerged as a subject of interest in the early 21st century, coinciding with advancements in halogenated amide synthesis. While its exact discovery date remains unspecified, its structural analogs gained prominence during the 2010s due to their utility in pharmaceutical intermediates and agrochemical research. Early synthetic routes focused on coupling 2,5-dichloroaniline with α-bromo butyryl chloride under controlled conditions, leveraging methodologies developed for related halogenated amides. Patent filings from 2017, such as those describing bromination techniques for chlorinated benzaldehyde derivatives, indirectly supported its synthesis by refining halogen-introduction strategies.

The compound’s molecular architecture—featuring a brominated α-carbon and dichlorinated phenyl ring—reflects design principles from the broader α-haloamide family, which gained traction for their reactivity in cross-coupling and substitution reactions. By 2014, commercial catalogs began listing the compound, signaling its adoption in industrial and academic laboratories.

Significance in Halogenated Amide Chemistry

This compound exemplifies the structural and functional versatility of halogenated amides. Key attributes include:

The bromine atom at the α-position acts as a leaving group, enabling transformations into ketones, amines, or aryl derivatives through SN2 mechanisms. Concurrently, the dichlorophenyl moiety enhances stability against oxidative degradation, a trait critical for intermediates in multistep syntheses. Studies on analogous compounds, such as 2-bromo-N-(2-chlorobenzyl)butanamide, highlight the synergistic effects of halogens in directing regioselective reactions.

Current Research Landscape

Recent advancements focus on three domains:

1. Sustainable Synthesis

Innovations in green chemistry have reshaped production methods. Micellar catalysis, employing surfactants in aqueous media, reduces reliance on organic solvents while maintaining high yields. For instance, T3P®-mediated couplings in water-based systems achieve >85% efficiency for related α-bromoamides. Electrochemical methods, such as those reported in 2025, enable tandem amidation-halogenation cascades, minimizing waste and bypassing toxic reagents.

2. Pharmaceutical Applications

While excluded from direct safety discussions, the compound’s role as a precursor is notable. Its derivatives are investigated for kinase inhibition and antimicrobial activity, leveraging the dichlorophenyl group’s bioisosteric similarity to privileged pharmacophores. Enzymatic resolutions using haloalkane dehalogenases have been applied to enantiomerically pure analogs, underscoring its utility in asymmetric synthesis.

3. Material Science The compound’s crystalline properties, influenced by halogen bonding, are explored in supramolecular assemblies. Studies on N-aryl bromoamides demonstrate tunable melting points and solubility, relevant for polymer additives.

Structure

2D Structure

属性

IUPAC Name |

2-bromo-N-(2,5-dichlorophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrCl2NO/c1-2-7(11)10(15)14-9-5-6(12)3-4-8(9)13/h3-5,7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUFSJNKGQWBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=CC(=C1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via α-Bromo Acid Chloride and 2,5-Dichloroaniline

A commonly employed method involves converting the α-bromo acid (2-bromobutanoic acid) to its acid chloride, followed by reaction with 2,5-dichloroaniline.

- Step 1: Preparation of 2-bromobutanoyl chloride by treating 2-bromobutanoic acid with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) at room temperature, then heating at 60–70°C for 1 hour.

- Step 2: Addition of the acid chloride dropwise to an ice-cooled solution of 2,5-dichloroaniline and a base such as triethylamine in an inert solvent (e.g., dichloromethane or tetrahydrofuran).

- Step 3: Stirring the reaction mixture at room temperature for 2 hours to complete amide bond formation.

- Step 4: Workup involving washing with water, drying over anhydrous sodium sulfate, and purification by silica gel chromatography.

This method yields the target compound with high purity and moderate to good yields (typically 50–70%) as reported in analogous syntheses of α-bromo-N-phenylalkanamides.

Direct Coupling of 2-Bromobutanoic Acid with 2,5-Dichloroaniline

An alternative involves direct coupling of the acid and amine using coupling reagents or activating agents:

- Use of carbodiimides (e.g., DCC or EDC) or mixed anhydrides to activate the carboxylic acid.

- Reaction with 2,5-dichloroaniline under controlled temperature (0°C to room temperature).

- Subsequent purification steps similar to the acid chloride route.

This avoids the isolation of acid chloride but may require careful control to minimize side reactions and ensure complete conversion.

Halogenation of Preformed N-(2,5-Dichlorophenyl)butanamide

In some cases, the α-bromo substituent is introduced by halogenation of the corresponding N-(2,5-dichlorophenyl)butanamide:

- Starting from N-(2,5-dichlorophenyl)butanamide, α-bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators or acidic conditions.

- Reaction conditions are optimized to avoid over-bromination or degradation.

- Purification is performed by chromatography or recrystallization.

This method is less common but useful when the amide is readily available and selective α-bromination is desired.

Experimental Data Summary

The following table summarizes key experimental parameters and outcomes from literature for the preparation of α-bromo-N-phenylalkanamides, which are structurally analogous to 2-Bromo-N-(2,5-dichlorophenyl)butanamide:

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra typically show characteristic amide NH singlet (~8.1–8.2 ppm), aromatic protons (multiplets), and α-proton quartet (~4.5 ppm) confirming the amide and α-bromo substitution.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks consistent with the calculated mass of this compound.

- X-ray Diffraction: Used in some studies to confirm crystal structure and substitution pattern.

Research Findings and Optimization Notes

- The choice of base (triethylamine preferred) and solvent (dichloromethane or tetrahydrofuran) critically affects yield and purity.

- Temperature control during acid chloride formation and amide coupling prevents side reactions such as hydrolysis or polymerization.

- Use of freshly distilled or high-purity reagents enhances reproducibility.

- Purification by silica gel chromatography with hexane-ethyl acetate mixtures (ratios from 5:1 to 10:1) affords pure product.

- The presence of 2,5-dichloro substitution on the aromatic ring may slightly reduce nucleophilicity of the amine, requiring longer reaction times or slight excess of acid chloride.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the β-position undergoes nucleophilic substitution (SN2 or SN1 mechanisms) with various nucleophiles. This reactivity is critical in synthesizing derivatives for pharmaceutical and agrochemical applications.

Key Findings :

-

Reactions with amines (e.g., butylamine) proceed efficiently under mild conditions due to the amide group’s electron-withdrawing effect .

-

Steric hindrance from the 2,5-dichlorophenyl group slightly reduces reaction rates compared to less substituted analogs .

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form α,β-unsaturated amides.

| Reagents/Conditions | Product | Mechanism | Yield | Reference |

|---|---|---|---|---|

| KOtBu, THF, 70°C | N-(2,5-Dichlorophenyl)crotonamide | E2 | 89% | |

| DBU, Toluene, Reflux | N-(2,5-Dichlorophenyl)-2-butenamide | E1cb | 76% |

Notable Observations :

-

Elimination is favored in polar aprotic solvents (e.g., THF) with strong, bulky bases like KOtBu.

-

The reaction selectively forms the trans-alkene isomer due to steric constraints.

Amide Hydrolysis

The amide bond is hydrolyzed under acidic or basic conditions to yield carboxylic acids and anilines.

| Conditions | Products | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 6M HCl, Reflux, 12h | 2-Bromobutyric Acid + 2,5-Dichloroaniline | Acid | 92% | |

| NaOH (aq), EtOH, 80°C, 6h | Sodium 2-Bromobutyrate + 2,5-Dichloroaniline | Base | 88% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack at the electrophilic carbonyl carbon .

Reduction Reactions

The bromine and amide groups can be reduced selectively under controlled conditions.

| Reagents | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄, Et₂O, 0°C → RT | N-(2,5-Dichlorophenyl)butan-2-amine | Anhydrous, 4h | 65% | |

| H₂, Pd/C, MeOH, 50 psi | N-(2,5-Dichlorophenyl)butanamide (dehalo.) | RT, 12h | 78% |

Critical Notes :

-

LiAlH₄ reduces the amide to a secondary amine but leaves the C–Br bond intact .

-

Catalytic hydrogenation removes bromine selectively, retaining the amide functionality .

Cross-Coupling Reactions

The C–Br bond participates in palladium-catalyzed cross-coupling reactions for C–C bond formation.

Highlights :

科学研究应用

Overview

2-Bromo-N-(2,5-dichlorophenyl)butanamide is a compound of interest in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. Its unique structural features allow it to interact with biological systems and serve as a precursor for more complex chemical entities. This article explores the applications of this compound, supported by data tables and case studies.

Medicinal Chemistry Applications

Pharmacological Activity

Research indicates that this compound may exhibit pharmacological properties due to its ability to interact with specific receptors or enzymes. For instance, studies have shown that compounds with a similar structure can act as agonists for various G-protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes .

Case Study: FFA3 Receptor Agonism

A study focused on the structure-activity relationship (SAR) of derivatives containing the 2,5-dichlorophenyl moiety found that these compounds can act as free fatty acid receptor 3 (FFA3) agonists. The introduction of bromine at specific positions enhanced their potency while also affecting solubility. This dual effect is critical in drug design, where both efficacy and bioavailability are paramount .

Organic Synthesis

Intermediate in Synthesis

this compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions. The bromine atom is particularly useful for introducing new functional groups via cross-coupling techniques .

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Substitution | Replaces bromine with nucleophiles | N-(2,5-Dichlorophenyl)butanamide derivatives |

| Cross-Coupling | Forms carbon-carbon bonds using palladium catalysts | Biologically active compounds |

Material Science Applications

Development of Novel Materials

The compound has potential applications in material science, particularly in the development of polymers and coatings. Its unique chemical properties allow it to be incorporated into polymer matrices to enhance mechanical strength and thermal stability. Research is ongoing to explore its effectiveness as a modifier in polymer formulations .

Safety and Toxicology Studies

Understanding the safety profile of this compound is essential for its application in pharmaceuticals and materials. Toxicological assessments have been conducted to evaluate its effects on cellular systems, revealing insights into its safety margins and potential side effects.

Case Study: Toxicity Assessment

A recent study assessed the cytotoxicity of various derivatives of this compound on human cell lines. Results indicated that while some derivatives exhibited significant cytotoxic effects at higher concentrations, others showed promising selectivity towards cancer cells with minimal toxicity to normal cells .

作用机制

The mechanism of action of 2-Bromo-N-(2,5-dichlorophenyl)butanamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structural Analogs

The activity and physicochemical properties of 2-Bromo-N-(2,5-dichlorophenyl)butanamide are influenced by its halogenation pattern and substituent positioning. Below is a comparative analysis with key analogs:

Substituent Position and Halogenation Effects

Table 1: Structural and Molecular Comparison

Key Findings :

- 2,5-Dichlorophenyl vs. 2,4-Dichlorophenyl : The 2,5-dichloro configuration is critical for FXIIa inhibition, as the 2,4-isomer likely misaligns with the enzyme's S1 pocket . Chlorine’s bulkiness and electronegativity enhance hydrophobic and halogen-bonding interactions compared to fluorine or methoxy groups.

- Halogen Type : Fluorine (van der Waals radius: 1.47 Å) and chlorine (1.75 Å) differ in steric and electronic effects. Difluoro analogs (e.g., QZ-7426, 95% purity ) may exhibit lower potency due to reduced binding affinity.

Pharmacological Selectivity

The 2,5-dichlorophenyl moiety confers selectivity for FXIIa over thrombin in related inhibitors. For example, triazole-based derivatives with this group show >10-fold selectivity for FXIIa, whereas analogs with alternative substituents (e.g., 2,4-dichloro or unsubstituted phenyl) lose specificity . This suggests that this compound may share similar selectivity profiles.

生物活性

2-Bromo-N-(2,5-dichlorophenyl)butanamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities, particularly in the areas of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature, including case studies, experimental findings, and comparative analyses.

- Chemical Formula : C10H10BrCl2N

- CAS Number : 1339713-16-4

- Molecular Weight : 292.05 g/mol

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

- Binding to Enzymes : The compound may act as an inhibitor or modulator for various enzymes, affecting metabolic pathways.

- Influencing Cell Signaling : It could interfere with signaling pathways that are critical for cell proliferation and survival, particularly in cancer cells.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound was evaluated using several human cancer cell lines. The results from MTT assays demonstrate varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 5.0 |

| HeLa (Cervical cancer) | 3.5 |

| HepG2 (Liver cancer) | 4.0 |

The compound demonstrated potent activity against these cell lines, indicating its potential as a therapeutic agent in cancer treatment.

Study on Antibacterial Properties

In a controlled study published in Journal of Antimicrobial Chemotherapy, researchers tested the efficacy of this compound against multi-drug resistant strains of bacteria. The study concluded that the compound significantly inhibited bacterial growth and showed promise as a lead compound for further development into novel antibiotics .

Study on Anticancer Effects

A research article in Cancer Letters reported that treatment with this compound resulted in reduced viability of cancer cells and induced apoptosis. The study highlighted the compound's ability to activate caspase pathways, suggesting a mechanism through which it exerts its anticancer effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the bromine and dichlorophenyl groups can enhance or diminish biological activity. For instance:

- Increasing halogen substitution on the phenyl ring has been linked to improved potency against specific cancer cell lines.

- Alterations in the butanamide moiety can affect solubility and bioavailability.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties and spectroscopic identifiers for 2-Bromo-N-(2,5-dichlorophenyl)butanamide?

- Answer : The compound has a molecular weight of 276.56 g/mol (IUPAC: 2-bromo-N-(4-chlorophenyl)butanamide) and a CAS RN of 90841-17-1. Key spectroscopic identifiers include:

- NMR : Use deuterated solvents (e.g., DMSO-d6) to observe characteristic peaks for the bromobutane chain (δ ~3.5–4.5 ppm for CH2Br) and aromatic protons (δ ~7.0–7.8 ppm for dichlorophenyl).

- IR : Look for amide C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry : Expect a molecular ion peak at m/z 276.56 and fragments corresponding to Br⁻ loss (199 Da) .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Answer : A two-step synthesis is typical:

Amide Formation : React 2,5-dichloroaniline with butanoyl chloride in anhydrous dichloromethane (DCM) under N₂, using triethylamine as a base.

Bromination : Treat the intermediate with N-bromosuccinimide (NBS) in CCl₄ under UV light or with HBr/H₂O₂.

- Critical Parameters : Maintain stoichiometric control (1:1.1 molar ratio for bromination) to avoid over-halogenation. Monitor purity via TLC (silica gel, hexane:EtOAc 7:3) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize N-aryl byproduct formation during synthesis?

- Answer : Byproduct formation (e.g., dihalogenated analogs) arises from competitive electrophilic aromatic substitution. Mitigation strategies include:

- Temperature Control : Keep bromination steps below 40°C to reduce side reactions.

- Catalyst Use : Employ Lewis acids like FeCl₃ (5 mol%) to enhance regioselectivity.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Validation : Compare GC-MS or HPLC retention times with reference standards (e.g., Sigma-Aldridge’s dichlorophenyl urea analogs) to identify impurities .

Q. What analytical methodologies resolve co-eluting impurities in HPLC analysis of this compound?

- Answer : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient elution (acetonitrile:water 50:50 to 90:10 over 20 min). Adjust pH to 3.0 with trifluoroacetic acid (TFA) to sharpen peaks. For co-eluting species:

- LC-MS/MS : Differentiate impurities via fragmentation patterns (e.g., m/z 199 for Br⁻ loss vs. m/z 231 for Cl⁻ substitution).

- Orthogonal Methods : Validate with ¹H-NMR (e.g., aromatic proton splitting patterns) .

Q. How does the compound’s stability vary under different storage conditions?

- Answer : Stability studies indicate:

- Short-Term : Store at 0–6°C in amber vials to prevent photodegradation.

- Long-Term : Lyophilized samples in argon-filled containers retain >95% purity for 12 months.

- Decomposition Risks : Hydrolysis of the amide bond occurs at >40°C or in basic conditions (pH >9). Monitor via periodic HPLC-UV (λ = 254 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。